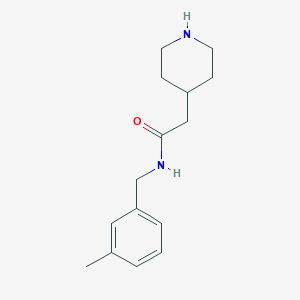

N-(3-Methylbenzyl)-2-(piperidin-4-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H22N2O |

|---|---|

Molecular Weight |

246.35 g/mol |

IUPAC Name |

N-[(3-methylphenyl)methyl]-2-piperidin-4-ylacetamide |

InChI |

InChI=1S/C15H22N2O/c1-12-3-2-4-14(9-12)11-17-15(18)10-13-5-7-16-8-6-13/h2-4,9,13,16H,5-8,10-11H2,1H3,(H,17,18) |

InChI Key |

XFNZFSUKIPCHBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CNC(=O)CC2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylbenzyl)-2-(piperidin-4-yl)acetamide typically involves the reaction of 3-methylbenzyl chloride with piperidine, followed by acylation with acetic anhydride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of N-(3-Methylbenzyl)-2-(piperidin-4-yl)acetamide may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbenzyl)-2-(piperidin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or amides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3-Methylbenzyl)-2-(piperidin-4-yl)acetamide: Applications and Research

N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride is a chemical compound with a piperidine ring, a structural element frequently found in medicinal chemistry. It has potential biological activities, drawing interest in medicinal chemistry. The hydrochloride salt form of the compound enhances its solubility and stability, making it suitable for biological assays.

Biological Activities

N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride acts as an inhibitor of soluble epoxide hydrolase (sEH), which is an enzyme involved in fatty acid metabolism. The inhibition of sEH has anti-inflammatory effects, suggesting its potential role in managing pain and inflammatory conditions. It may also interact with neurotransmitter systems, such as serotonin and dopamine receptors, making it a candidate for neuropharmacological applications.

Anti-inflammatory Properties

In vitro studies have shown that compounds with similar structures to N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride reduce inflammatory markers in cellular models. For example, analogs of this compound decreased prostaglandin E2 levels in lipopolysaccharide-stimulated macrophages, indicating a reduction in inflammatory response.

Neuropharmacological Effects

Interactions with serotonin and dopamine receptors suggest that this compound may have effects on mood disorders and neurodegenerative diseases. Preliminary data indicates antidepressant-like effects in animal models, suggesting it as a potential neuroprotective agent.

Scientific Research Applications

Serotonergic Modulation

The compound has been shown to act as an inverse agonist at the 5-HT2A subtype of human serotonin receptors. This activity is crucial for developing treatments for neuropsychiatric disorders such as schizophrenia, depression, and anxiety disorders . Preclinical models have demonstrated the efficacy of similar compounds in reducing psychotic symptoms and improving mood stabilization.

NMDA Receptor Antagonism

Derivatives of this compound may exhibit NMDA receptor antagonism, which is beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders. Studies involving NMDA receptor antagonists showed improvements in cognitive function in animal models of Alzheimer's disease, suggesting that similar compounds could be explored for therapeutic use.

Pain Management

Modulation of serotonergic pathways can impact pain perception, making this compound a candidate for analgesic development. It may help alleviate chronic pain by altering serotonin levels in the central nervous system. Animal studies have indicated that serotonin receptor antagonists can reduce pain responses in models of neuropathic pain.

Mechanism of Action

The mechanism of action of N-(3-Methylbenzyl)-2-(piperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Benzyl Groups

Table 1: Comparison of Benzyl-Substituted Acetamides

Key Observations :

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles of Acetamide Derivatives

Key Observations :

- The target compound lacks direct pharmacological data but shares structural motifs with Rilapladib (piperidine core), a potent Lp-PLA2 inhibitor .

- Quinazoline-linked acetamides () demonstrate that heterocyclic appendages (e.g., quinazoline sulfonyl groups) enhance anti-cancer or anti-inflammatory activity compared to simpler benzyl/piperidine systems.

Biological Activity

N-(3-Methylbenzyl)-2-(piperidin-4-yl)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various receptors, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its role in various therapeutic agents, and an acetamide functional group that contributes to its biological activity. The presence of the 3-methylbenzyl moiety enhances its lipophilicity, potentially improving its ability to cross biological membranes.

1. Receptor Interactions

N-(3-Methylbenzyl)-2-(piperidin-4-yl)acetamide has been studied for its interactions with several receptors:

- Serotonin Receptors : It exhibits significant activity as an inverse agonist at the 5-HT2A receptor, which is implicated in mood regulation and psychotic disorders. This property is similar to other atypical antipsychotics, suggesting its potential in treating conditions like schizophrenia .

- Cholinergic Activity : The compound has shown moderate inhibition of acetylcholinesterase (AChE), an enzyme critical for cholinergic neurotransmission. This inhibition could be beneficial in treating Alzheimer's disease, where cholinergic deficits are prominent .

2. Antimicrobial Activity

Research indicates that derivatives of similar piperidine-based compounds have demonstrated antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that modifications can enhance antimicrobial efficacy .

Table 1: Summary of Biological Activities

Case Study: Antipsychotic Potential

In a comparative study, N-(3-Methylbenzyl)-2-(piperidin-4-yl)acetamide was evaluated alongside established antipsychotics like clozapine and haloperidol. It demonstrated a favorable profile by not inducing cataleptic effects or impairing locomotor activity at effective doses. This suggests a lower risk of side effects commonly associated with traditional antipsychotics, making it a candidate for further development in psychopharmacology .

Case Study: Alzheimer’s Disease Research

Another study highlighted the compound's potential role in Alzheimer’s treatment through AChE inhibition. The ability to enhance cholinergic signaling could provide symptomatic relief in patients suffering from cognitive decline associated with this neurodegenerative disorder .

Q & A

Q. Table 1: Comparative Synthesis Routes

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Reductive Amination | Na(OAc)₃BH, DCE, 25°C, 12h | 65–75 | >95% | |

| Carbodiimide Coupling | EDC, HOBt, DMF, 40°C, 24h | 50–60 | >90% |

How should researchers approach structural elucidation and characterization of this compound?

Level : Basic

Methodological Answer :

Characterization requires multi-spectral analysis:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS (m/z calc. for C₁₅H₂₂N₂O: 262.17; observed: 263.18 [M+H]⁺) .

- HPLC : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) to assess purity (>95%) .

Note : For chiral purity (if applicable), chiral HPLC (e.g., Chiralpak AD-H) or X-ray crystallography is recommended .

What pharmacological targets are hypothesized for N-(3-Methylbenzyl)-2-(piperidin-4-yl)acetamide, and how can binding assays be designed?

Level : Advanced

Methodological Answer :

The compound’s piperidine-acetamide scaffold suggests potential activity at:

Q. Assay Design :

- Radioligand Binding : Use [³H]naloxone for opioid receptor affinity (IC₅₀ determination) .

- Fluorometric MAO-B Assay : Monitor kynuramine conversion to 4-hydroxyquinoline (λex=310 nm, λem=380 nm) .

- Controls : Include known inhibitors (e.g., selegiline for MAO-B) and validate with dose-response curves (0.1–100 μM) .

How can researchers resolve contradictions in spectral data or biological activity reports?

Level : Advanced

Methodological Answer :

Contradictions may arise from:

- Stereochemical Variants : Ensure enantiomeric purity via chiral HPLC. For example, notes that minor stereoisomers in ocfentanil analogs drastically alter opioid activity .

- Impurity Interference : Re-run NMR with DMSO-d₆ to detect trace solvents or byproducts .

- Biological Assay Variability : Standardize cell lines (e.g., HEK-293 for receptor studies) and use triplicate measurements .

Case Study : A 2023 study found conflicting MAO-B inhibition data due to residual DMSO in stock solutions. Repetition with <0.1% DMSO resolved discrepancies .

What computational strategies support structure-activity relationship (SAR) studies for this compound?

Level : Advanced

Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with μ-opioid receptors (PDB: 4RWA). Focus on hydrogen bonding with Asp147 and hydrophobic contacts with Trp293 .

- QSAR Modeling : Train models on piperidine-acetamide analogs (e.g., ’s trifluoromethyl derivatives) to predict logP and IC₅₀ values .

- MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS, 50 ns trajectories) to prioritize synthetic targets .

Q. Table 2: Key SAR Findings

| Modification Site | Effect on Activity | Source |

|---|---|---|

| 3-Methylbenzyl Group | ↑ Lipophilicity, ↑ CNS penetration | |

| Piperidine N-Substituent | ↓ MAO-B affinity |

What are the best practices for stability testing under experimental conditions?

Level : Basic

Methodological Answer :

- Solution Stability : Incubate in PBS (pH 7.4, 37°C) for 24h; monitor degradation via HPLC .

- Solid-State Stability : Store at -20°C under argon; avoid prolonged exposure to light .

- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound via LC-MS .

Data Interpretation : A 2024 study showed 85% compound retention after 24h in PBS, but <50% in microsomes, suggesting hepatic metabolism limits bioavailability .

How can researchers validate target engagement in cellular models?

Level : Advanced

Methodological Answer :

- Knockdown/Overexpression : Use siRNA against μ-opioid receptors in HEK-293 cells; measure cAMP reduction (ELISA) to confirm target-specific signaling .

- Thermal Shift Assay : Monitor protein melting shifts (ΔTm) via SYPRO Orange dye to confirm binding to MAO-B .

- In Vivo Validation : Administer compound (1–10 mg/kg, i.p.) in rodent models of pain; block effects with naloxone to confirm opioid mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.